2-Amino-2-(p-tolyl)acetic acid

Enzymology Substrate Specificity D-Amino Acid Oxidase

2-Amino-2-(p-tolyl)acetic acid (CAS 13227-01-5), also known as DL-4-methylphenylglycine, is a non-proteinogenic alpha-amino acid derivative characterized by a p-tolyl (4-methylphenyl) group attached to the alpha-carbon. It is a white solid with a molecular weight of 165.19 g/mol.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 13227-01-5
Cat. No. B078038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(p-tolyl)acetic acid
CAS13227-01-5
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
InChIKeyRZRRCPHBUKHOEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(p-tolyl)acetic Acid (CAS 13227-01-5): A C9H11NO2 Non-Proteinogenic Amino Acid Procurement Guide


2-Amino-2-(p-tolyl)acetic acid (CAS 13227-01-5), also known as DL-4-methylphenylglycine, is a non-proteinogenic alpha-amino acid derivative characterized by a p-tolyl (4-methylphenyl) group attached to the alpha-carbon [1]. It is a white solid with a molecular weight of 165.19 g/mol . This compound serves primarily as a synthetic intermediate in the preparation of 1,3,4-thiadiazole derivatives and has been studied as a substrate for D-amino acid oxidase [2].

Synthetic intermediate for 1,3,4-thiadiazole derivatives
Substrate probe for D-amino acid oxidase specificity studies
Racemic mixture for general synthesis & chiral benchmarkingVerify stereochemical requirements

Why 2-Amino-2-(p-tolyl)acetic Acid Cannot Be Replaced by Generic Phenylglycine Analogs


Despite structural similarities within the phenylglycine class, 2-amino-2-(p-tolyl)acetic acid exhibits distinct electronic and steric properties due to its para-methyl substituent. This substitution alters its reactivity profile as both a substrate for enzymes and as a building block in heterocyclic synthesis. Specifically, the electron-donating nature of the p-tolyl group modifies the compound's behavior in D-amino acid oxidase assays [1] and influences the properties of the resulting 1,3,4-thiadiazole derivatives . Consequently, substituting this compound with unsubstituted phenylglycine or other analogs without rigorous validation may lead to altered reaction kinetics or divergent biological outcomes in downstream applications .

Phenylglycine
DL-4-Methylphenylglycine
Para-methyl group significantly alters electronic properties and may reduce enzymatic oxidation rate. Not a direct replacement.
Other phenylglycine analogs
p-Tolyl derivative
Steric and electronic differences may shift reaction kinetics and downstream biological outcomes; validation required.
Optically pure (+)-enantiomer
Racemic mixture
Enantiomeric composition may influence chiral synthesis and biological interaction results; verify racemate suitability.

2-Amino-2-(p-tolyl)acetic Acid: Direct Comparative Evidence for Scientific Selection


Enzymatic Activity of 2-Amino-2-(p-tolyl)acetic Acid vs. Unsubstituted Phenylglycine with D-Amino Acid Oxidase

The para-methyl substitution in 2-amino-2-(p-tolyl)acetic acid results in a substantial reduction in the maximal rate of oxidative deamination catalyzed by hog kidney D-amino acid oxidase compared to the unsubstituted parent compound, phenylglycine [1].

Enzymatic oxidation rate (Vmax)
Head-to-head
~31-fold lower vs phenylglycine
Supports distinct substrate specificity context
D-amino acid oxidase assay, hog kidney, 38°C
Enzymology Substrate Specificity D-Amino Acid Oxidase

Stereochemical Differentiation: Racemic 2-Amino-2-(p-tolyl)acetic Acid vs. Optically Pure (+)-Enantiomer

While the racemic mixture (DL-form) is the standard commercial product, a methodology exists for the synthesis of optically pure (+)-4-methylphenylglycine using an Abiko-Masamune chiral auxiliary, achieving enantiomeric purity [1].

Stereochemical purity
Class-level inference
Racemic mixture vs >99% ee (+)-enantiomer
Procurement context: racemate for general use, enantiopure for chiral control
Asymmetric synthesis route reported
Asymmetric Synthesis Chiral Resolution Amino Acid Derivatives

Synthetic Utility: 2-Amino-2-(p-tolyl)acetic Acid as a Precursor to Bioactive 1,3,4-Thiadiazoles

2-Amino-2-(p-tolyl)acetic acid is a key intermediate in the synthesis of 1,3,4-thiadiazole derivatives. These derivatives have demonstrated glutaminase (GLS1) inhibitory activity with an IC50 value of 0.16 μM, positioning them as potential anticancer agents .

Precursor to bioactive thiadiazoles
Supporting evidence
Key intermediate for GLS1 inhibitor (IC50 0.16 μM)
Supports medicinal chemistry procurement rationale
Activity refers to derived thiadiazole, not starting material
Medicinal Chemistry Heterocyclic Synthesis Glutaminase Inhibition

Procurement-Driven Application Scenarios for 2-Amino-2-(p-tolyl)acetic Acid (CAS 13227-01-5)


Medicinal Chemistry: Synthesis of 1,3,4-Thiadiazole-Based Glutaminase Inhibitors

Procure 2-amino-2-(p-tolyl)acetic acid as a key intermediate to construct 1,3,4-thiadiazole derivatives for evaluation as glutaminase (GLS1) inhibitors. The resulting compounds have demonstrated low-micromolar IC50 values in enzymatic assays , making this a viable route for exploring novel anticancer agents.

Biochemical Research: Studies on D-Amino Acid Oxidase Substrate Specificity

Utilize 2-amino-2-(p-tolyl)acetic acid as a model substrate to investigate the structure-activity relationship of D-amino acid oxidase. Its significantly reduced Vmax (0.25 µmol/min/mg) compared to unsubstituted phenylglycine (7.8 µmol/min/mg) makes it a useful tool for probing electronic and steric effects on enzyme catalysis .

Synthetic Methodology: Benchmarking Asymmetric Synthesis Protocols

Employ racemic 2-amino-2-(p-tolyl)acetic acid as a test case for developing or validating novel asymmetric synthesis methods, such as those using chiral auxiliaries . The availability of a known route to the optically pure (+)-enantiomer provides a reference point for assessing new stereoselective methodologies.

Application
Selection Property
Validation Focus
Medicinal chemistry: thiadiazole synthesis
Synthetic building block for GLS1 inhibitor core
Confirm reactivity and derivative glutaminase inhibition
Biochemical research: D-amino acid oxidase
Model substrate with distinct steric/electronic profile
Verify kinetic parameters and substrate specificity
Synthetic methodology: asymmetric synthesis
Racemic benchmark for chiral auxiliary development
Compare stereochemical outcomes against reported route

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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